molecular formula C5H6N2O3 B133504 Methyl 5-aminoisoxazole-4-carboxylate CAS No. 145798-74-9

Methyl 5-aminoisoxazole-4-carboxylate

Cat. No. B133504
CAS RN: 145798-74-9
M. Wt: 142.11 g/mol
InChI Key: SERNWBIIYUJWQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-aminoisoxazole-4-carboxylate is a chemical compound with the molecular formula C5H6N2O3 . It is a type of heterocyclic compound, specifically an isoxazole, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom .


Synthesis Analysis

The synthesis of isoxazoles, including Methyl 5-aminoisoxazole-4-carboxylate, often involves metal-free synthetic routes . These methods are eco-friendly and avoid the disadvantages associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation . One specific synthesis method for a similar compound, Methyl 5-amino-3-anilinoisoxazole-4-carboxylate, involves heating a solution of the compound in ethanol with hydroxylamine hydrochloride and ammonium acetate .


Molecular Structure Analysis

The molecular weight of Methyl 5-aminoisoxazole-4-carboxylate is 142.11 . Its structure includes both an amino and carboxylic group . In the crystal form of a similar compound, 5-Methylisoxazole-4-carboxylic acid, strong intermolecular O—H⋯N hydrogen bonds result in the formation of a linear chain structure .


Chemical Reactions Analysis

The amino group of the 5-aminoisoxazole-4-carboxylate remains unreactive in the formation of the Fmoc-protected derivative in typical reaction conditions . This suggests that the compound could be used in various chemical reactions without significant interference from the amino group.

Scientific Research Applications

Peptide Synthesis

AMIA serves as a novel unnatural β-amino acid in solid-phase peptide synthesis. Researchers have successfully coupled AMIA to resin-bound peptides using different reaction conditions, including classical and ultrasonic agitated solid-phase synthesis. These synthesized compounds have been characterized by tandem mass spectrometry, demonstrating the feasibility of incorporating AMIA into bioactive peptides .

Isoxazole-Based Therapeutics

Isoxazoles, including AMIA, possess a broad spectrum of biological activities. They have been investigated for their anticancer, anti-inflammatory, and antibacterial properties. Notably, several FDA- and EMA-approved drugs contain an isoxazole moiety, emphasizing their therapeutic potential. AMIA’s unique structure makes it a promising candidate for drug development .

Organic Synthesis

Beyond therapeutics, isoxazoles play a crucial role in organic synthesis. Researchers explore novel classes of compounds, including peptides, by incorporating isoxazole derivatives. AMIA’s bifunctional nature (amino and carboxylic groups) makes it valuable in designing diverse molecules .

Cytotoxic Effects

Studies have investigated the cytotoxic effects of 3,4,5-trisubstituted isoxazoles, which include AMIA derivatives. These compounds were tested in leukemia HL-60 cells culture, shedding light on their potential impact on cell viability and growth .

Peptidomimetics

Hybrid peptides containing both α- and β-amino acids (α/β-mixed peptides) are promising peptidomimetics. AMIA’s successful incorporation into peptide chains opens up new avenues for designing bioactive molecules with improved properties .

Drug Design and Optimization

Given AMIA’s unique structure and biological activities, researchers can explore its potential as a scaffold for drug design. By modifying AMIA derivatives, scientists can optimize their pharmacological properties and enhance therapeutic efficacy .

Mechanism of Action

While the specific mechanism of action for Methyl 5-aminoisoxazole-4-carboxylate is not detailed in the retrieved papers, isoxazoles are known to have a broad spectrum of targets and high biological activity . They are commonly found in many commercially available drugs .

Future Directions

Isoxazoles, including Methyl 5-aminoisoxazole-4-carboxylate, show promise in the development of new therapeutic agents due to their increased potency and lower toxicity . The development of new unnatural amino acids and the methods of their incorporation into the peptide chain is an important task . The application of this β-amino acid in the synthesis of a new class of bioactive peptides presents a potential future direction .

properties

IUPAC Name

methyl 5-amino-1,2-oxazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O3/c1-9-5(8)3-2-7-10-4(3)6/h2H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SERNWBIIYUJWQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(ON=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20403897
Record name Methyl 5-aminoisoxazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20403897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-aminoisoxazole-4-carboxylate

CAS RN

145798-74-9
Record name Methyl 5-aminoisoxazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20403897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 5-aminoisoxazole-4-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 5-aminoisoxazole-4-carboxylate
Reactant of Route 3
Methyl 5-aminoisoxazole-4-carboxylate
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Methyl 5-aminoisoxazole-4-carboxylate
Reactant of Route 5
Reactant of Route 5
Methyl 5-aminoisoxazole-4-carboxylate
Reactant of Route 6
Reactant of Route 6
Methyl 5-aminoisoxazole-4-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.